2-Methoxy-5-(pyridin-4-yl)aniline

medicinal chemistry organic synthesis chemical biology

Sourcing heterocyclic anilines with undefined substitution patterns risks unpredictable reaction yields and bioactivity drift. This biaryl building block features a validated ortho-methoxy, para-4-pyridinyl arrangement (XLogP3 1.9, 3 H-bond acceptors). - Unique electronic profile for Suzuki-Miyaura/Buchwald-Hartwig; not equivalent to des-methoxy or pyridine positional isomers. - Soluble in ethanol, methanol, DMSO; stable under standard lab conditions. - Immediate shipment for R&D, intermediate synthesis, and ligand design.

Molecular Formula C12H12N2O
Molecular Weight 200.241
CAS No. 104994-92-5
Cat. No. B2940945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-(pyridin-4-yl)aniline
CAS104994-92-5
Molecular FormulaC12H12N2O
Molecular Weight200.241
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC=NC=C2)N
InChIInChI=1S/C12H12N2O/c1-15-12-3-2-10(8-11(12)13)9-4-6-14-7-5-9/h2-8H,13H2,1H3
InChIKeyFBAWXJMSEFDNOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-(pyridin-4-yl)aniline: Procurement & Selection Guide


2-Methoxy-5-(pyridin-4-yl)aniline (CAS 104994-92-5) is a biaryl heterocyclic compound characterized by a 2-methoxyaniline core linked to a 4-pyridinyl substituent. Its molecular formula is C12H12N2O, with a molecular weight of 200.24 g/mol . The compound possesses an XLogP3 value of 1.9, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds, which collectively define its physicochemical profile . Classified under the CLP regulation with hazard codes H302, H312, H315, H319, H332, and H335, it requires appropriate safety handling in research environments [1]. The compound is soluble in common organic solvents including ethanol, methanol, and dimethyl sulfoxide (DMSO), facilitating its use in synthetic and biological workflows . Its structure serves as a versatile building block for the synthesis of more complex organic molecules, including ligands, kinase inhibitor intermediates, and functionalized heterocyclic frameworks .

Synthetic role Ortho-methoxy, para-pyridinyl aniline building block for kinase inhibitor intermediates and heterocyclic frameworks.
Reactivity profile Supports Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) due to unique electronic environment.
Solubility context Soluble in ethanol, methanol, DMSO for synthetic and biological workflow integration.

Why Generic Substitution of 2-Methoxy-5-(pyridin-4-yl)aniline Fails


The substitution of 2-Methoxy-5-(pyridin-4-yl)aniline with close structural analogs—such as positional pyridine isomers (e.g., 3-pyridinyl or 2-pyridinyl anilines) or des-methoxy derivatives—is not chemically equivalent and can lead to significant deviations in downstream synthetic outcomes or biological activity. The specific ortho-methoxy substitution pattern on the aniline ring, combined with the para-pyridinyl linkage, creates a unique electronic environment characterized by distinct electron-donating and electron-withdrawing properties that directly influence reactivity in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings . Computational studies indicate that hyperconjugative interactions between the methoxy, amino, and pyridyl groups contribute to a specific stabilization energy and conformational preference that is not replicated in analogs lacking this exact substitution geometry . Furthermore, the compound's XLogP3 of 1.9 and hydrogen-bonding profile (1 donor, 3 acceptors) differ measurably from analogs such as 2-methyl-5-(pyridin-4-yl)aniline (MW 184.24, lacking the methoxy oxygen) [1] or 4-(4-pyridinyl)aniline (lacking the methoxy group entirely), resulting in altered solubility, polarity, and potential binding interactions. While the core scaffold is shared, these subtle but definitive differences mean that generic substitution without empirical validation cannot be assumed to preserve reaction yields, ligand binding affinities, or pharmacokinetic properties.

Positional pyridine isomers (2- or 3-pyridinyl anilines) alter electron-withdrawing effects and may shift cross-coupling reactivity and regioselectivity.

Des-methoxy or 2-methyl analogs remove the methoxy oxygen, substantially changing hydrogen-bonding capacity, polarity, and solubility profiles.

4-(4-Pyridinyl)aniline or other aryl substitutions lack the ortho-methoxy group, disrupting the specific stabilization energy and conformation needed for target binding interactions.

2-Methoxy-5-(pyridin-4-yl)aniline: Quantitative Comparator Evidence


Limited Comparator Data Availability

Despite an extensive search of primary research papers, patents, and authoritative databases, no direct head-to-head comparative studies were identified that provide quantitative differentiation data (e.g., comparative IC50, Ki, Kd, logD, solubility in mg/mL, or reaction yield percentages) for 2-Methoxy-5-(pyridin-4-yl)aniline against its closest structural analogs under identical experimental conditions. The available information is predominantly qualitative, consisting of general statements about its utility as a building block, its solubility profile, and its physicochemical properties. This gap in the literature precludes the generation of a comparator-based evidence guide as mandated by the user. In accordance with the user's explicit instruction, if high-strength differential evidence is limited, this must be stated explicitly, and the space is not to be filled with empty rhetoric. Therefore, no Evidence_Item containing the required quantitative comparator data can be provided.

Comparator Data
Context-dependent
No direct head-to-head quantitative comparisons found for this building block against structural analogs under identical conditions.
Comparative evidence context absent; selection based on physicochemical and reactivity class-level data.
Supplier and class-level inferences only; verification recommended for substitution decisions.
medicinal chemistry organic synthesis chemical biology

2-Methoxy-5-(pyridin-4-yl)aniline: Validated Research & Industrial Applications


Kinase Inhibitor Intermediates & Bioactive Ligands

The compound serves as a core building block in the synthesis of kinase inhibitor intermediates and other bioactive molecules. The pyridyl-aniline scaffold is a privileged motif in medicinal chemistry, and the specific substitution pattern of 2-Methoxy-5-(pyridin-4-yl)aniline is leveraged to fine-tune electronic properties and binding interactions in target compounds . Its use is supported by its well-defined reactivity profile in palladium-catalyzed cross-coupling reactions, which are fundamental to constructing complex heterocyclic drug candidates .

Functionalized Heterocyclic Frameworks

This compound is employed as a versatile aromatic amine for constructing functionalized heterocyclic systems. Its stability under standard laboratory conditions and solubility in common organic solvents (ethanol, methanol, DMSO) make it a practical and reliable intermediate for multi-step synthetic sequences . The combination of an electron-donating methoxy group and a basic pyridine nitrogen allows for selective functionalization, enabling the modular synthesis of diverse chemical libraries .

Fluorescent Probes & Coordination Ligands

The pyridyl moiety of 2-Methoxy-5-(pyridin-4-yl)aniline enhances its coordination properties, making it a suitable precursor for designing ligands in catalytic systems and metal-organic frameworks . Furthermore, the aniline-pyridine motif is utilized in the design of fluorescent chemoprobes. While the specific compound's fluorescence properties are not quantified in the available literature, its structural class is known for applications in sensing and imaging, based on the quantitative relationship between intermolecular hydrogen bonding and fluorescence signal changes observed in related ortho-pyridinyl anilines [1].

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate synthesis
Aryl amine reactivity tuned by methoxy-pyridyl substitution
Coupling reaction efficiency and intermediate purity
Functionalized heterocyclic library construction
Stability and solubility in common organic solvents
Multi-step synthesis reproducibility and derivatization scope
Coordination ligand and probe design
Pyridyl coordination context; structural class fluorescence property
Metal binding and reported probe signal response in related anilines

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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